Cas no 1805477-63-7 (3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine)

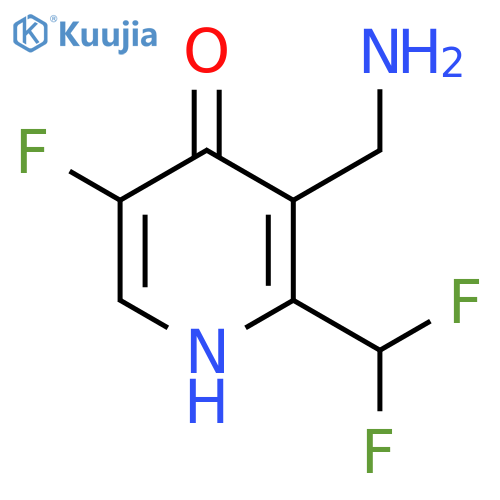

1805477-63-7 structure

商品名:3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine

CAS番号:1805477-63-7

MF:C7H7F3N2O

メガワット:192.138491868973

CID:4880753

3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine

-

- インチ: 1S/C7H7F3N2O/c8-4-2-12-5(7(9)10)3(1-11)6(4)13/h2,7H,1,11H2,(H,12,13)

- InChIKey: GLKVQOJYVGVNSP-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C(C(=CN1)F)=O)CN)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 296

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 55.1

3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029037610-1g |

3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine |

1805477-63-7 | 95% | 1g |

$3,039.75 | 2022-04-01 | |

| Alichem | A029037610-250mg |

3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine |

1805477-63-7 | 95% | 250mg |

$1,048.60 | 2022-04-01 | |

| Alichem | A029037610-500mg |

3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine |

1805477-63-7 | 95% | 500mg |

$1,634.45 | 2022-04-01 |

3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Oliver D. John Food Funct., 2020,11, 6946-6960

1805477-63-7 (3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine) 関連製品

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬